molecular formula C7H9BrClN3 B1473764 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine CAS No. 842144-03-0

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Cat. No. B1473764
CAS RN: 842144-03-0
M. Wt: 250.52 g/mol
InChI Key: JWLCTARGJHTLKS-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (3-ABECP) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile molecule with a wide range of applications in organic synthesis, pharmacology, and biochemistry. 3-ABECP has been the subject of extensive research due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

Chemical Synthesis and Functionalization

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity, particularly with halogens, allows for diverse chemical transformations. For instance, studies have demonstrated its use in halogen migration reactions, where selective halogenation techniques enable the preparation of various halogenated pyridines. This is critical in the development of new compounds with potential applications in medicinal chemistry, demonstrating the compound's utility in synthesizing derivatives with varying halogen substitutions (Hertog & Schogt, 2010). Additionally, the chemoselective amination processes of halopyridines, involving this compound, highlight its role in introducing amino groups to specific positions on the pyridine ring, which is vital for the synthesis of targeted organic molecules with desired properties (Ji, Li, & Bunnelle, 2003).

Catalysis and Reaction Mechanisms

The compound's involvement in catalysis and elucidation of reaction mechanisms is notable. Studies show its application in palladium-catalyzed amination reactions, which are fundamental in creating complex organic frameworks. This catalytic process achieves high yields and selectivity, essential for efficient synthetic strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007). The exploration of reaction mechanisms involving pyridyne intermediates further exemplifies its utility in understanding chemical reactivity and designing novel synthetic routes (Pieterse & Hertog, 2010).

Drug Synthesis and Pharmaceutical Applications

Its role extends to the pharmaceutical field, where it is employed in synthesizing potential drug candidates. This includes the development of compounds with antimalarial and antibacterial activities, underscoring the compound's significance in contributing to new therapeutic agents. For example, derivatives synthesized using this compound have shown promising biological activity, which is crucial for advancing drug discovery and development (Barlin & Tan, 1985).

properties

IUPAC Name

5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKZSMRYAAZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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